2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Overview
Description
2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a useful research compound. Its molecular formula is C12H15N7O3S and its molecular weight is 337.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind to the iron in the heme moiety ofCYP-450 . This suggests that our compound may also interact with similar targets.
Mode of Action
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . The phenyl moieties may also have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biological Activity
The compound 2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this specific compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of nitrogen-containing heterocycles which are crucial for its biological activity. The triazole ring is known for its stability and ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. A notable study evaluated the cytotoxic effects of various synthesized triazole derivatives against several cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that compounds similar to This compound exhibited significant cytotoxicity, particularly against melanoma cells .
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
IGR39 (Melanoma) | 10.5 | High |
MDA-MB-231 (Breast) | 25.3 | Moderate |
Panc-1 (Pancreatic) | 30.0 | Low |
The mechanism by which triazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The triazole moiety acts as a pharmacophore that can interact with cellular targets involved in cancer progression .
Other Biological Activities
In addition to anticancer properties, This compound has been investigated for other biological activities:
- Antimicrobial Activity : Triazole derivatives have shown promising antimicrobial effects against various bacterial strains. Studies indicate that compounds with similar structures exhibit activity against pathogens like Staphylococcus aureus and Escherichia coli .
- Antioxidant Properties : The presence of the triazole ring contributes to antioxidant activity, which is beneficial in reducing oxidative stress in cells .
Case Studies
- Cytotoxicity Assay : A study conducted on synthesized triazole derivatives demonstrated that those incorporating hydrazone linkages showed enhanced cytotoxicity against cancer cell lines compared to their non-hydrazone counterparts .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of various triazole derivatives against a panel of microorganisms using disk diffusion methods. Compounds similar to This compound were found effective against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
2-[[4-methyl-5-[(3-nitroanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O3S/c1-18-10(16-17-12(18)23-7-11(20)15-13)6-14-8-3-2-4-9(5-8)19(21)22/h2-5,14H,6-7,13H2,1H3,(H,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYCSEBWXKMKHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NN)CNC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.